molecular formula C23H23N5O4S B2934830 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105208-24-9

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

货号: B2934830
CAS 编号: 1105208-24-9
分子量: 465.53
InChI 键: VEDHMYMXRWJAHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a thiazolo-pyridazinone derivative characterized by a fused heterocyclic core (thiazole and pyridazinone rings) with distinct substituents. Key structural features include:

  • Position 2: A piperidin-1-yl group, a six-membered saturated nitrogen ring.
  • Position 7: A furan-2-yl substituent, contributing aromatic and electron-rich properties.
  • Acetamide side chain: Linked to a 2-methoxyphenyl group, introducing steric and electronic effects due to the methoxy (-OCH₃) moiety.

The 2-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or alkylated analogs .

属性

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-16-9-4-3-8-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-32-17)33-23(25-20)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDHMYMXRWJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S and a molecular weight of approximately 401.5 g/mol, this compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse pharmacological properties.

Structural Characteristics

The structure of the compound includes:

  • A thiazolo[4,5-d]pyridazin core.
  • Furan and methoxyphenyl substituents that may enhance its biological activity.

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 31.25 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and E. coli .

Anticancer Properties

The thiazole moiety is frequently associated with anticancer activity. For example, certain thiazole-containing compounds have shown cytotoxic effects on various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring has been linked to enhanced activity, suggesting structure-activity relationships (SAR) that can be exploited in drug design.

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of thiazole derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Anticonvulsant Activity : A study on thiazole derivatives showed promising anticonvulsant properties in animal models, indicating potential for developing new treatments for epilepsy .
  • Antibacterial Efficacy : In a comparative analysis, several thiazole derivatives were tested against standard antibiotics, revealing superior efficacy against resistant strains .

Research Findings

Recent investigations into the biological activity of this compound and its analogs have highlighted several key findings:

  • Mechanism of Action : Interaction studies suggest that the compound may exert its effects through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes.
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, suggesting good absorption and distribution characteristics .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamideC19H23N5O3S401.5Antimicrobial, Anticancer
N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideC20H24N6O3S415.6Anticancer
N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideC21H27N5O3S415.6Antibacterial

相似化合物的比较

Table 1: Structural and Molecular Comparison

Compound Name Position 2 Substituent Position 7 Substituent Acetamide-Linked Group Molecular Formula Molecular Weight
Target Compound Piperidin-1-yl Furan-2-yl 2-Methoxyphenyl C₂₃H₂₂N₅O₄S* ~452.5*
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide Pyrrolidin-1-yl 4-Fluorophenyl Propyl C₂₀H₂₂FN₅O₂S 415.5
2-[7-(4-Chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]-N-(4-fluorophenyl)acetamide Methyl 4-Chlorophenyl 4-Fluorophenyl C₂₁H₁₆ClFN₄O₂S 463.9
N-(2,6-Dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetamide Pyrrolidin-1-yl Furan-2-yl 2,6-Dimethylphenyl C₂₄H₂₅N₅O₃S 475.5*

*Estimated based on structural similarity.

Key Observations:

Position 2 Heterocycle :

  • Piperidine (target) vs. pyrrolidine : The six-membered piperidine ring may confer greater conformational flexibility and altered binding kinetics compared to the five-membered pyrrolidine.
  • Methyl group : Smaller substituents like methyl reduce steric hindrance but may decrease target affinity due to weaker hydrophobic interactions.

Position 7 Substituent: Furan-2-yl (target) vs.

Acetamide-Linked Group :

  • 2-Methoxyphenyl (target) vs. 4-fluorophenyl or 2,6-dimethylphenyl : The methoxy group enhances solubility via polarity while maintaining aromatic interactions. Halogenated or alkylated analogs prioritize lipophilicity.

常见问题

Q. What are the common synthetic routes for preparing thiazolo[4,5-d]pyridazinone derivatives, and how can piperidine be utilized in their synthesis?

Thiazolo[4,5-d]pyridazinones are typically synthesized via cyclocondensation reactions involving thiazole precursors. For example, describes the use of piperidine as a catalyst in ethanol for reflux-based condensation of thiazolidinone derivatives with aromatic aldehydes. This method can be adapted by substituting the aldehyde component with furan-2-carboxaldehyde (to introduce the furan moiety) and incorporating piperidine as a nucleophilic catalyst to facilitate ring closure . Key steps include:

  • Step 1 : React 4-thiazolidinone with furan-2-carboxaldehyde in ethanol under reflux.
  • Step 2 : Use piperidine (0.05 mL per 0.01 mol substrate) to catalyze Knoevenagel condensation.
  • Step 3 : Purify via recrystallization from ethanol or DMSO.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates the use of SC-XRD (R factor = 0.049) to resolve complex heterocyclic systems, such as pyrazolo[4,3-c][1,2]benzothiazin derivatives. For this compound:

  • Crystallization : Use slow evaporation in a solvent mixture (e.g., DCM/methanol).
  • Data Collection : Resolve at 173 K to minimize thermal motion artifacts.
  • Validation : Compare experimental bond lengths (mean C–C = 0.006 Å) with computational models (e.g., DFT) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Thiazole derivatives are known for antimicrobial and anticancer properties (). Initial screens should include:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Dose Range : 1–100 µM, with positive controls (e.g., doxorubicin for anticancer) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo[4,5-d]pyridazinone core, and what factors contribute to low yields?

Low yields often arise from steric hindrance at the thiazole-piperidine junction or competing side reactions. highlights controlled synthesis strategies using catalysts like ammonium persulfate (APS) for similar heterocycles. Recommendations:

  • Catalyst Optimization : Test APS (0.1–1.0 mol%) in aqueous or ethanol systems.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition.
  • Purification : Use column chromatography (silica gel, 5% MeOH/DCM) to isolate intermediates .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but poor in vivo efficacy)?

Contradictions may stem from pharmacokinetic limitations. and suggest:

  • Solubility Testing : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Adjust with co-solvents (e.g., PEG-400).
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance.
  • Structural Modifications : Introduce polar groups (e.g., sulfone moieties) on the pyridazine ring to improve bioavailability .

Q. What computational methods are suitable for studying the mechanism of action of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict target binding. For example:

  • Target Selection : Prioritize enzymes like thymidylate synthase (linked to thiazole activity in ).
  • Docking Parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm.
  • Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。